molecular formula C7H4N4S B231746 Acetaldehyde, N-methylhydrazone CAS No. 17167-73-6

Acetaldehyde, N-methylhydrazone

Cat. No. B231746
CAS RN: 17167-73-6
M. Wt: 72.11 g/mol
InChI Key: WIMYYXRANPYBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaldehyde, N-methylhydrazone (AMH) is a chemical compound that is widely used in scientific research. It is a derivative of acetaldehyde, which is a common industrial chemical. AMH is used in various fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Acetaldehyde, N-methylhydrazone is used in various scientific research applications. It is commonly used as a reagent in the detection of aldehydes and ketones. Acetaldehyde, N-methylhydrazone is also used in the synthesis of other compounds, such as pyrazoles and pyridazines. In addition, Acetaldehyde, N-methylhydrazone is used in the study of enzyme kinetics and inhibition.

Mechanism Of Action

The mechanism of action of Acetaldehyde, N-methylhydrazone is not fully understood. However, it is believed that Acetaldehyde, N-methylhydrazone reacts with aldehydes and ketones to form stable hydrazones. This reaction is reversible, and the equilibrium is shifted towards the formation of the hydrazone at low pH.

Biochemical And Physiological Effects

Acetaldehyde, N-methylhydrazone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Acetaldehyde, N-methylhydrazone has also been shown to have anticonvulsant and analgesic properties.

Advantages And Limitations For Lab Experiments

Acetaldehyde, N-methylhydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Acetaldehyde, N-methylhydrazone is also relatively non-toxic and can be handled safely in the laboratory. However, Acetaldehyde, N-methylhydrazone has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, Acetaldehyde, N-methylhydrazone can react with other compounds in the laboratory, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Acetaldehyde, N-methylhydrazone. One area of research is the development of new synthetic methods for Acetaldehyde, N-methylhydrazone and related compounds. Another area of research is the study of the mechanism of action of Acetaldehyde, N-methylhydrazone and its effects on enzymes and other biological systems. Finally, Acetaldehyde, N-methylhydrazone could be studied for its potential therapeutic applications, such as in the treatment of epilepsy or pain.

Synthesis Methods

Acetaldehyde, N-methylhydrazone can be synthesized by the reaction of acetaldehyde with methylhydrazine. The reaction takes place in the presence of a catalyst, such as palladium on carbon. The product is then purified by recrystallization or column chromatography.

properties

CAS RN

17167-73-6

Product Name

Acetaldehyde, N-methylhydrazone

Molecular Formula

C7H4N4S

Molecular Weight

72.11 g/mol

IUPAC Name

N-(ethylideneamino)methanamine

InChI

InChI=1S/C3H8N2/c1-3-5-4-2/h3-4H,1-2H3

InChI Key

WIMYYXRANPYBED-UHFFFAOYSA-N

SMILES

CC=NNC

Canonical SMILES

CC=NNC

Origin of Product

United States

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